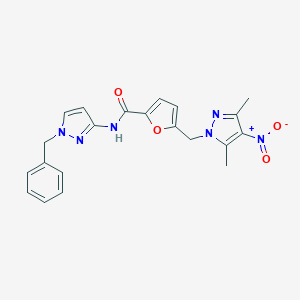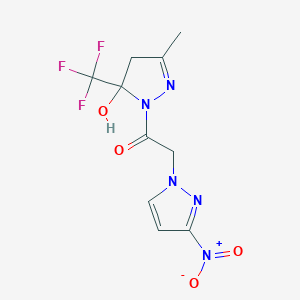
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a furan derivative that contains pyrazole and nitro groups, which are known to have biological activity.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. In the study by Li et al. (2016), it was found that this compound inhibited the activation of the PI3K/Akt/mTOR signaling pathway in human hepatocellular carcinoma cells. In the study by Xu et al. (2018), it was found that this compound activated the Nrf2/ARE signaling pathway in rat brain tissue.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide has been reported to have various biochemical and physiological effects. In the study by Li et al. (2016), this compound was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. In the study by Xu et al. (2018), this compound was found to reduce oxidative stress and inflammation in rat brain tissue. These effects suggest that this compound has potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its potential as a pharmacological agent. This compound has been reported to have various biological activities, which make it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments and drug development.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is a synthetic compound that has potential as a pharmacological agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide involves the reaction of 1-benzyl-3-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)pyrazole with furan-2-carboxylic acid chloride in the presence of triethylamine. The reaction yields N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide as a yellow solid. This synthesis method has been reported in a scientific paper by Li et al. (2016).
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide has been studied for its potential as a pharmacological agent. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. In a study by Li et al. (2016), this compound was found to inhibit the proliferation of human hepatocellular carcinoma cells. In another study by Xu et al. (2018), this compound was found to have neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.
Eigenschaften
Molekularformel |
C21H20N6O4 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-(1-benzylpyrazol-3-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N6O4/c1-14-20(27(29)30)15(2)26(23-14)13-17-8-9-18(31-17)21(28)22-19-10-11-25(24-19)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,24,28) |
InChI-Schlüssel |
YLOIJOXJIBMKOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279717.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279724.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)


![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)